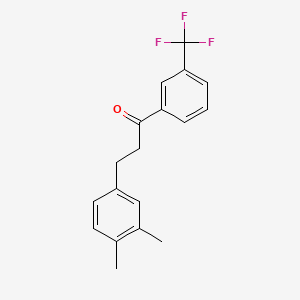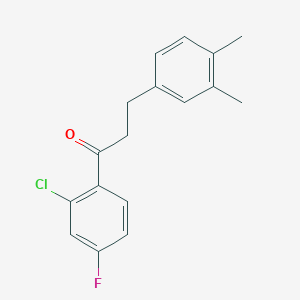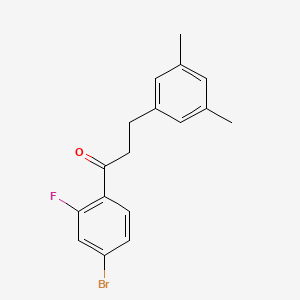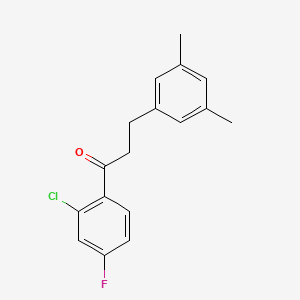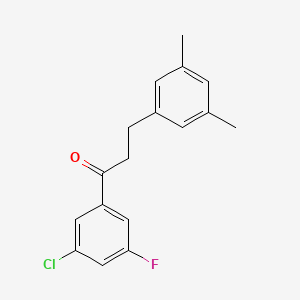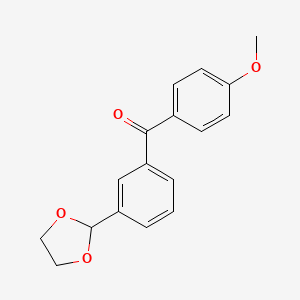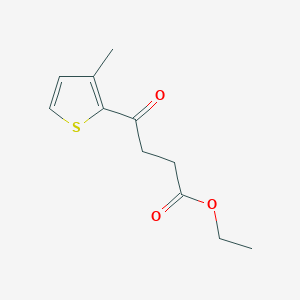
Ethyl 4-(3-methyl-2-thienyl)-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(3-methyl-2-thienyl)-4-oxobutanoate is a chemical compound. It appears to be related to Tiagabine, a compound used in the treatment of epilepsy1. However, specific information about Ethyl 4-(3-methyl-2-thienyl)-4-oxobutanoate is not readily available in the literature.
Synthesis Analysis
The synthesis of Ethyl 4-(3-methyl-2-thienyl)-4-oxobutanoate is not explicitly mentioned in the available literature. However, related compounds have been synthesized from reactions involving cationic entities with metallic salts2.Molecular Structure Analysis
The molecular structure of Ethyl 4-(3-methyl-2-thienyl)-4-oxobutanoate is not directly mentioned in the literature. However, the introduction of an ethyl group in similar compounds has been studied and found to decrease inhibitory potencies3.Chemical Reactions Analysis
Specific chemical reactions involving Ethyl 4-(3-methyl-2-thienyl)-4-oxobutanoate are not detailed in the available literature. However, related compounds have been studied for their reactivity4.Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 4-(3-methyl-2-thienyl)-4-oxobutanoate are not directly mentioned in the literature.Applications De Recherche Scientifique
Synthesis and Reactivity
- Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate has been identified as a versatile intermediate for synthesizing a wide range of trifluoromethyl heterocycles. This highlights the potential of ethyl 3-oxobutanoate derivatives in synthesizing complex heterocyclic compounds with possible applications in medicinal chemistry and materials science (Honey et al., 2012).
Crystal Structure and Molecular Analysis
- Ethyl 2-(4-methylbenzylidene)-3-oxobutanoate has been studied for its crystal and molecular structure, providing insights into the molecular geometry and electronic structure of similar ethyl 3-oxobutanoate derivatives. Such studies are crucial for understanding the chemical reactivity and potential applications in catalysis or material science (Kariyappa et al., 2016).
Antimicrobial Activity
- The synthesis and characterization of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, including its antimicrobial activities, suggest potential applications of ethyl 3-oxobutanoate derivatives in developing new antimicrobial agents. Understanding the structure-activity relationship can guide the design of more effective compounds (Kumar et al., 2016).
Antioxidant Properties
- The investigation of antioxidant properties of 4-hydroxycoumarin derivatives, including ethyl 3-oxobutanoate analogs, demonstrates the potential of such compounds in oxidative stress-related applications. These findings could lead to the development of novel antioxidants for pharmaceutical or cosmetic uses (Stanchev et al., 2009).
Biosynthesis and Metabolic Studies
- Research on the biosynthesis of ethylene from methionine, identifying 4-methylthio-2-oxobutanoate as a putative intermediate, illustrates the metabolic pathways involving similar compounds. Such studies can contribute to biotechnological applications, including the production of industrially relevant chemicals (Billington et al., 1979).
Safety And Hazards
The safety and hazards associated with Ethyl 4-(3-methyl-2-thienyl)-4-oxobutanoate are not directly mentioned in the literature. However, thiazoles, a related class of compounds, have been studied for their biological activity5.
Orientations Futures
The future directions of research on Ethyl 4-(3-methyl-2-thienyl)-4-oxobutanoate are not directly mentioned in the literature. However, thiazoles, a related class of compounds, have been studied extensively for their potential in various applications6.
Please note that this analysis is based on the limited information available in the literature and may not fully capture the properties and potential of Ethyl 4-(3-methyl-2-thienyl)-4-oxobutanoate.
Propriétés
IUPAC Name |
ethyl 4-(3-methylthiophen-2-yl)-4-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3S/c1-3-14-10(13)5-4-9(12)11-8(2)6-7-15-11/h6-7H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQZIAJXHYVOMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=C(C=CS1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(3-methyl-2-thienyl)-4-oxobutanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

